molecular formula C34H49NO4 B10771759 (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide CAS No. 849343-53-9

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide

Katalognummer: B10771759
CAS-Nummer: 849343-53-9
Molekulargewicht: 535.8 g/mol
InChI-Schlüssel: STBVSPCCKFGBHG-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide is a complex organic compound characterized by its unique structure, which includes a hydroxy-methoxyphenyl group, a phenylacetyl group, and an octadec-9-enamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide typically involves multiple steps, starting with the preparation of the hydroxy-methoxyphenyl intermediate. This intermediate is then reacted with phenylacetyl chloride under controlled conditions to form the phenylacetyl derivative. The final step involves the coupling of this derivative with an octadec-9-enamide chain, using appropriate catalysts and solvents to ensure the desired (Z)-configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process would include rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the octadec-9-enamide chain can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated amides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its anti-inflammatory, antioxidant, or antimicrobial activities, contributing to the development of new drugs and treatments.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and materials with enhanced properties. Its unique chemical structure allows for the creation of products with specific functionalities and improved performance.

Wirkmechanismus

The mechanism of action of (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The hydroxy and methoxy groups play a crucial role in binding to these targets, while the phenylacetyl and octadec-9-enamide chains contribute to the compound’s overall stability and bioavailability. The specific pathways involved may include modulation of oxidative stress, inhibition of inflammatory mediators, and disruption of microbial cell walls.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetic acid: Known for its antioxidant properties and used in various biochemical studies.

    4-Hydroxy-3-methoxycinnamic acid: Commonly used in the synthesis of other organic compounds and known for its anti-inflammatory effects.

    3-(4-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one: Studied for its potential antioxidant activity and synthesized using aldol condensation reactions.

Uniqueness

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide stands out due to its unique combination of functional groups and structural features. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound with broad applications in research and industry.

Eigenschaften

CAS-Nummer

849343-53-9

Molekularformel

C34H49NO4

Molekulargewicht

535.8 g/mol

IUPAC-Name

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide

InChI

InChI=1S/C34H49NO4/c1-3-4-5-15-20-30(32(37)25-28-18-13-12-14-19-28)21-16-10-8-6-7-9-11-17-22-34(38)35-27-29-23-24-31(36)33(26-29)39-2/h10,12-14,16,18-19,23-24,26,30,36H,3-9,11,15,17,20-22,25,27H2,1-2H3,(H,35,38)/b16-10-

InChI-Schlüssel

STBVSPCCKFGBHG-YBEGLDIGSA-N

Isomerische SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2

Kanonische SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.